2-(Furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of dihydropyrimidines. Dihydropyrimidines are recognized for their diverse biological activities and potential therapeutic applications. This particular compound features a furan ring, a methyl group, and a carboxylic acid functional group, contributing to its unique properties and potential applications in medicinal chemistry.
The compound is cataloged in various chemical databases, including PubChem and ChemicalBook, which provide detailed information on its structure, properties, and potential applications. It has been synthesized and studied for its biological activities, particularly as an inhibitor of xanthine oxidase, an enzyme implicated in the metabolism of purines.
2-(Furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is classified as a pyrimidine derivative. Its structure includes key functional groups such as:
The synthesis of 2-(Furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea derivatives under acidic or basic conditions.
The molecular formula is , with a molecular weight of approximately 201.19 g/mol. The compound's InChI key is computed for database searches and can be utilized for further structural analysis.
2-(Furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid participates in various chemical reactions typical of carboxylic acids and pyrimidines:
The reactivity of this compound is influenced by its functional groups:
The primary mechanism of action for 2-(Furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its role as an inhibitor of xanthine oxidase. This enzyme plays a crucial role in purine metabolism by catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid.
By inhibiting xanthine oxidase, this compound decreases uric acid levels in the body, making it a potential therapeutic agent for conditions like gout and hyperuricemia. Studies have shown that it interacts with key residues in the enzyme's active site through hydrogen bonding and hydrophobic interactions.
The compound exhibits typical physical properties associated with its molecular structure:
Key chemical properties include:
2-(Furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been explored for various scientific applications:
This compound represents a significant area of interest within medicinal chemistry due to its potential therapeutic benefits and diverse biological activities. Further research may reveal additional applications and improve our understanding of its mechanisms in biological systems.
The core dihydropyrimidine scaffold of 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is typically constructed via Biginelli-type multicomponent reactions or modified cyclocondensation pathways. These methods leverage the condensation of furan-2-carbaldehyde, β-keto esters (typically ethyl acetoacetate), and thiourea/urea derivatives under acid or Lewis acid catalysis. A documented approach employs ferric chloride (FeCl₃) as a Lewis acid catalyst in absolute ethanol, where reflux conditions (6 hours) facilitate the formation of the 4-(furan-2-yl) dihydropyrimidine core with moderate yields (53–65%) [3] [8]. This reaction proceeds through an imine intermediate formation between the aldehyde and thiourea, followed by nucleophilic attack by the enolized β-keto ester and subsequent cyclodehydration [3].
Alternative routes utilize K₂CO₃/DMF-mediated cyclocondensation of ethyl cyanoacetate, benzaldehyde derivatives, and thiourea to yield 2-mercapto-6-oxo-4-phenyl analogues, which can be further derivatized [7]. The furan heterocycle’s inherent electron-rich nature enhances electrophilic reactivity at the carbonyl carbon, promoting efficient cyclization. However, steric hindrance from C-4 aryl substituents necessitates optimization of catalyst loading and solvent polarity to maximize yields for furan-containing derivatives [3] [9].
Microwave-assisted synthesis significantly enhances the efficiency of dihydropyrimidinone core formation, particularly during Claisen rearrangements. This technique enables rapid, high-yielding construction of the pyrimidinone ring system under solvent-free or minimal-solvent conditions. In one protocol, microwave irradiation (300–600 W) accelerates the Claisen rearrangement of intermediates like 18 (derived from amidoximes and dimethylacetylenedicarboxylate), completing the reaction in 3–30 minutes with yields exceeding 80–96% [3] [5]. This represents a substantial improvement over conventional thermal methods, which require several hours and often result in side products.
Table 1: Comparative Synthesis Efficiency for Pyrimidinone Cores
Method | Reaction Time | Yield Range | Conditions |
---|---|---|---|
Conventional Reflux | 4–6 hours | 53–65% | Ethanol/FeCl₃, reflux |
Microwave-Assisted | 3–30 minutes | 80–96% | Solvent-free, 300–600 W |
Mortar-Pestle | 45–60 minutes | 75–88% | Solvent-free, mechanochemical |
Mechanochemical approaches (e.g., mortar-pestle grinding) offer complementary green chemistry benefits, achieving 75–88% yields within 45–60 minutes without solvents [5]. Both microwave and mechanochemical methods align with sustainable chemistry principles by minimizing waste and energy consumption.
Incorporation of the furan-2-yl moiety at the C-4 position of the pyrimidine ring is achieved primarily through aldehyde input selection in multicomponent reactions. Furan-2-carbaldehyde serves as the essential precursor, introducing the heteroaromatic ring whose σ-electron-donating properties influence the scaffold’s electronic distribution and biological activity [1] [8]. The furan ring enhances resonance stabilization of the dihydropyrimidine core and contributes to:
Modifications to the furan ring itself are limited in current literature. However, C-5 alkyl/aryl substitutions on the furan can be introduced via pre-functionalized aldehydes prior to cyclocondensation. Such alterations modulate steric bulk and electronic effects, impacting bioactivity—e.g., furan-3-carbaldehyde isomers yield distinct stereoelectronic profiles [8] [9].
The C-5 carboxylic acid group of the dihydropyrimidine core enables critical derivatization via saponification or amidation, directly influencing pharmacological properties. Methyl ester precursors (e.g., ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) undergo LiOH-mediated saponification in aqueous THF/methanol to yield the carboxylic acid derivative with near-quantitative conversion [2] [8]. This acid subtype demonstrates superior target binding in metalloenzymes due to bidentate metal chelation, as evidenced by:
Table 2: Biological Activity of Carboxylic Acid vs. Ester Derivatives
Derivative Type | pUL89-C IC₅₀ (μM) | ΔTₘ (°C) | HCMV EC₅₀ (μM) | Permeability |
---|---|---|---|---|
Carboxylic Acid (14) | 0.54–3.8 | +8.2–10.1 | 14.4–22.8 | Low |
Methyl Ester (13) | 0.59–5.0 | +2.1–5.3 | >50 | Moderate |
Carboxamide (15) | 0.76–5.7 | +3.8–6.7 | >50 | High |
Amidation with aryl amines (e.g., 2-fluoroaniline) using coupling reagents like EDCI/HOBt generates carboxamide derivatives (e.g., 4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) [8] [9]. While amides improve membrane permeability, they often show reduced enzymatic inhibition due to loss of metal-coordinating capacity [2]. The carboxylic acid remains pivotal for targeting metalloenzymes, albeit with formulation challenges due to poor permeability [2].
Index of Key Compounds
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1